

# BPR1R024 Mesylate: A Technical Overview of its Immunomodulatory Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | BPR1R024 mesylate |           |
| Cat. No.:            | B15142474         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

### **Abstract**

BPR1R024 is an orally active and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage biology.[1][2][3] Developed as a promising agent in immuno-oncology, **BPR1R024 mesylate** exerts its immunomodulatory effects by selectively targeting and depleting protumor M2-like macrophages within the tumor microenvironment (TME).[1][3][4][5] This targeted action reverses immunosuppression and promotes an antitumor immune response, demonstrating significant therapeutic potential in preclinical cancer models.[1][3][4][5] This document provides an in-depth technical guide on the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize the immunomodulatory effects of **BPR1R024 mesylate**.

### **Core Mechanism of Action: CSF1R Inhibition**

BPR1R024 is a potent inhibitor of CSF1R, a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of monocytes and macrophages.[6][7] In the context of cancer, the CSF1/CSF1R signaling axis is a key driver for the recruitment and polarization of Tumor-Associated Macrophages (TAMs).[1][3][5] These TAMs, particularly the M2-like



phenotype, contribute to an immunosuppressive TME, promoting tumor growth, angiogenesis, and metastasis while hindering the efficacy of cytotoxic T lymphocytes.[8][9]

BPR1R024 was developed through property-driven optimization of a prior clinical multitargeting kinase inhibitor, BPR1K871, to achieve greater selectivity for CSF1R and improved oral bioavailability.[1][3][4] Its chemical structure, featuring a 7-aminoquinazoline scaffold, engages in specific hydrogen-bonding interactions with key residues in the CSF1R kinase domain, including Cys666, Asp796, and Glu633, ensuring high-affinity binding and potent inhibition.[4] By blocking CSF1R signaling, BPR1R024 selectively induces apoptosis in the M2-like macrophage population, which is highly dependent on this pathway for survival.[1][4][5] This leads to a shift in the macrophage balance within the TME, increasing the ratio of antitumor M1-like macrophages to protumor M2-like macrophages.[1][3][4][5]



Click to download full resolution via product page



Figure 1: Mechanism of BPR1R024 Mesylate Action.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data characterizing the potency, selectivity, and in vivo efficacy of **BPR1R024 mesylate**.

### **Table 1: In Vitro Kinase Inhibitory Activity**

This table presents the half-maximal inhibitory concentration (IC50) values of BPR1R024 against its primary target, CSF1R, and key off-target kinases, demonstrating its high selectivity.

| Kinase Target                                      | BPR1R024 IC50 | Reference<br>Compound | Reference IC50 |
|----------------------------------------------------|---------------|-----------------------|----------------|
| CSF1R                                              | 0.53 nM       | Pexidartinib          | Not Specified  |
| Aurora A (AURA)                                    | >10 μM        | VX-680                | Not Specified  |
| Aurora B (AURB)                                    | 1.40 μΜ       | VX-680                | Not Specified  |
| Data sourced from inhouse Kinase-Glo assays.[2][4] |               |                       |                |

## **Table 2: Cellular and In Vivo Activity**

This table outlines the effects of BPR1R024 in cellular assays and its antitumor efficacy in a preclinical animal model.



| Parameter                   | Assay/Model                      | Treatment                                             | Result                                                        |
|-----------------------------|----------------------------------|-------------------------------------------------------|---------------------------------------------------------------|
| M2 Macrophage<br>Viability  | Cell Viability Assay             | BPR1R024 (0-10 μM)                                    | Selective inhibition of M2-like macrophage survival.[1][2][4] |
| M1 Macrophage<br>Viability  | Cell Viability Assay             | BPR1R024 (0-10 μM)                                    | Minimal effect on M1-<br>like macrophage<br>growth.[1][2][4]  |
| CSF1R Signaling             | Western Blot                     | BPR1R024 (0-500<br>nM)                                | Dose-dependent suppression of CSF1R signal.[2]                |
| TNF-α Production            | Cytokine Assay                   | BPR1R024 (10-100<br>nM)                               | Inhibition of CSF1/CSF1R- mediated TNF-α production.[2]       |
| Antitumor Efficacy          | MC38 Murine Colon<br>Tumor Model | 100 mg/kg BPR1R024<br>mesylate (oral, twice<br>daily) | 59% Tumor Growth Inhibition (TGI).[4]                         |
| Immunomodulation In<br>Vivo | MC38 Murine Colon<br>Tumor Model | 100 mg/kg BPR1R024<br>mesylate (oral, twice<br>daily) | Increased ratio of M1<br>to M2 TAMs in the<br>TME.[1][2][4]   |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## In Vitro Kinase-Glo Assay

This protocol was utilized to determine the IC50 values of BPR1R024 against target kinases.





#### Click to download full resolution via product page

Figure 2: Workflow for In Vitro Kinase-Glo Assay.

- Objective: To measure the inhibitory effect of BPR1R024 on the enzymatic activity of CSF1R, AURA, and AURB.
- Methodology:
  - Plate Preparation: Recombinant human kinases (CSF1R, AURA, AURB) were added to the wells of a microplate along with their specific substrates and ATP.
  - Compound Addition: BPR1R024 was serially diluted and added to the wells. Control wells contained vehicle (DMSO). Pexidartinib and VX-680 were used as control compounds.[4]
  - Reaction Incubation: The plates were incubated at room temperature to allow the kinase reaction to proceed.
  - Signal Generation: Kinase-Glo® luminescent kinase assay reagent was added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, producing a luminescent signal.
  - Data Acquisition: Luminescence was measured using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
  - Analysis: The luminescent data was normalized to controls and plotted against compound concentration. IC50 values were calculated using non-linear regression analysis. All data were expressed as the mean of at least two independent experiments.[4]

### In Vivo Murine Colon Tumor Model



This protocol was used to evaluate the antitumor and immunomodulatory activity of orally administered **BPR1R024 mesylate**.



Click to download full resolution via product page

Figure 3: Workflow for In Vivo Antitumor Efficacy Study.



- Objective: To determine the in vivo efficacy and immunomodulatory effects of BPR1R024
  mesylate on tumor growth and the TME.
- Animal Model: C57BL/6 mice.
- Tumor Model: MC38 murine colon adenocarcinoma cell line.
- Methodology:
  - Tumor Implantation: MC38 cells were implanted subcutaneously into the flank of the mice.
  - Tumor Establishment: Tumors were allowed to grow to a predetermined size.
  - Treatment: Mice were randomized into vehicle control and treatment groups. The treatment group received BPR1R024 mesylate at a dose of 100 mg/kg, administered orally twice daily (BID).[2]
  - Monitoring: Tumor volumes and animal body weights were measured regularly throughout the study period.
  - Endpoint: At the conclusion of the study, tumors were excised.
  - Analysis:
    - Antitumor Efficacy: Tumor Growth Inhibition (TGI) was calculated by comparing the average tumor volume of the treated group to the vehicle control group.
    - Immunomodulatory Effects: Excised tumors were processed for analysis by methods such as immunohistochemistry (IHC) or flow cytometry to quantify the populations of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages and determine the M1/M2 ratio.[4]

### Conclusion

**BPR1R024 mesylate** is a novel, potent, and selective CSF1R inhibitor with a well-defined immunomodulatory mechanism of action. By specifically targeting and depleting protumor M2 macrophages, it effectively remodels the immunosuppressive tumor microenvironment. Preclinical data demonstrates significant single-agent antitumor activity, driven by this immunomodulatory effect.[1][4] These findings establish BPR1R024 as a strong candidate for



further development in the field of immuno-oncology, both as a monotherapy and potentially in combination with other immunotherapies such as checkpoint inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BPR1R024 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Immunomodulatory Activity of a Colony-Stimulating Factor-1 Receptor Inhibitor in Patients With Advanced Refractory Breast or Prostate Cancer: A Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Silence of a dependence receptor CSF1R in colorectal cancer cells activates tumorassociated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BPR1R024 Mesylate: A Technical Overview of its Immunomodulatory Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142474#bpr1r024-mesylate-immunomodulatory-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com